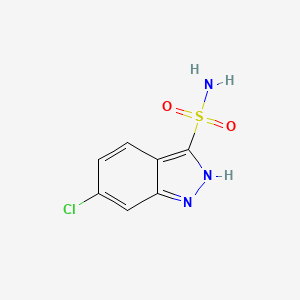![molecular formula C11H14BrNO3 B13620798 Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B13620798.png)
Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate typically involves the reaction of 2-bromopyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Bromopyridine+tert-Butyl bromoacetateK2CO3,DMF,heatTert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The ester group can be reduced to an alcohol or further to an alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine derivatives with hydroxyl or carbonyl groups.
Reduction: Products include alcohols or alkanes derived from the ester group.
Scientific Research Applications
Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as a ligand binding to proteins or enzymes, thereby modulating their activity. The presence of the bromine atom and the ester group can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl 2-(4-bromopyridin-2-yl)acetate
- Tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
Uniqueness
Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate is unique due to its specific substitution pattern on the pyridine ring and the presence of the tert-butyl ester group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H14BrNO3 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl 2-(2-bromopyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)16-9(14)7-15-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3 |
InChI Key |
SWEQONVTINJFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(N=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)

![4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol](/img/structure/B13620739.png)







![6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13620780.png)
